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molecular formula C10H12ClN3O2 B1354558 Ethyl 3-chloro-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate CAS No. 39715-99-6

Ethyl 3-chloro-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate

Cat. No. B1354558
M. Wt: 241.67 g/mol
InChI Key: VJSCICINBIBEOF-UHFFFAOYSA-N
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Patent
US03954754

Procedure details

113 g of 3-chloro-5,6,7,8-tetrahydro-6-pyrido[4,3-c]pyridazinecarboxylic acid ethyl ester and 470 cc of hydrazine hydrate are stirred at reflux at a bath temperature of 110° for 1 hour. The title compound has a M.P. of 145°-147° (decomp., from absolute ethanol).
Quantity
470 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([N:6]1[CH2:16][CH2:15][C:9]2[N:10]=[N:11][C:12](Cl)=[CH:13][C:8]=2[CH2:7]1)=[O:5])[CH3:2].O.[NH2:18][NH2:19]>>[CH2:1]([O:3][C:4]([N:6]1[CH2:16][CH2:15][C:9]2[N:10]=[N:11][C:12]([NH:18][NH2:19])=[CH:13][C:8]=2[CH2:7]1)=[O:5])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
113 g
Type
reactant
Smiles
C(C)OC(=O)N1CC2=C(N=NC(=C2)Cl)CC1
Name
Quantity
470 mL
Type
reactant
Smiles
O.NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux at a bath temperature of 110° for 1 hour
Duration
1 h

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)N1CC2=C(N=NC(=C2)NN)CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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